tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic compound featuring a 2-azabicyclo[2.2.1]heptane core substituted with a 6-bromo-benzimidazole moiety and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₇H₂₁BrN₃O₂, with a molecular weight of 391.28 g/mol. The compound’s stereochemistry—(1R,3S,4S)—is critical for its biological and physicochemical properties, as minor stereochemical deviations can drastically alter activity .
The bromine substituent at the 6-position of the benzimidazole serves as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura) . The Boc group protects the secondary amine during synthesis, ensuring regioselective functionalization .
Properties
IUPAC Name |
tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-12-6-4-10(8-12)15(22)16-20-13-7-5-11(19)9-14(13)21-16/h5,7,9-10,12,15H,4,6,8H2,1-3H3,(H,20,21)/t10-,12+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODPTNKFQCJTSI-NVBFEUDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C3=NC4=C(N3)C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C3=NC4=C(N3)C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105995 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256387-74-2 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256387-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256387742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-(6-bromo-1H-benzimidazol-2-yl)-, 1,1-dimethylethyl ester, (1R,3S,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling for Boronate Intermediate Formation
The synthesis of tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is intricately linked to its role as a precursor in cross-coupling reactions. As detailed in the Ledipasvir synthesis patent, the compound undergoes borylation with bis(pinacolato)diboron in the presence of a palladium or nickel catalyst to form a boronate ester intermediate. This step is critical for subsequent coupling with fluorenyl-imidazole fragments.
Reaction Conditions and Catalysts
| Parameter | Details | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Dichloro bis(di-tert-butylphenylphosphine)palladium(II) | 85–90 | |
| Solvent | 1,4-Dioxane | — | |
| Temperature | 80–90°C | — | |
| Reaction Time | 12–24 hours | — |
The choice of palladium over nickel catalysts is justified by higher yields (85–90% vs. 70–75%) and reduced side-product formation. The reaction proceeds under inert argon atmosphere to prevent oxidation of sensitive intermediates.
tert-Butyl Ester Protection Strategy
The tert-butyl ester group is introduced to protect the carboxylic acid functionality during multistep syntheses. A metal-free protocol involving tert-butyl hydroperoxide (TBHP) and benzyl cyanides has been reported for tert-butyl ester formation, though its applicability to this specific scaffold remains unexplored. Alternatively, standard Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) is widely employed for similar bicyclic amines.
Comparative Esterification Methods
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Boc₂O Protection | DMAP, CH₂Cl₂, RT | High yield (90–95%), mild conditions | Requires anhydrous conditions |
| TBHP Oxidation | TBHP, DMF, 60°C | Metal-free, scalable | Substrate specificity issues |
Reaction Optimization and Catalytic Systems
Palladium vs. Nickel Catalysts
The Ledipasvir synthesis patent highlights the superiority of palladium catalysts in Suzuki-Miyaura couplings involving the target compound. Dichloro bis(di-tert-butylphenylphosphine)palladium(II) achieves near-quantitative conversion, whereas nickel analogs suffer from slower kinetics and lower yields.
Catalyst Performance Comparison
| Catalyst | Conversion (%) | Byproduct Formation |
|---|---|---|
| Pd(II) Complex | 95 | <5% |
| Ni(II) Complex | 70 | 15–20% |
Solvent and Temperature Effects
Optimal solvent systems include polar aprotic solvents such as 1,4-dioxane or THF, which enhance catalyst solubility and intermediate stability. Elevated temperatures (80–90°C) are necessary to overcome the activation energy of the bicyclic scaffold’s steric hindrance.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethyl acetate/n-hexane (1:1 v/v) yields high-purity crystals (>95%).
Physical Properties
Industrial-Scale Production Considerations
Continuous Flow Reactors
Scaling up the Suzuki-Miyaura coupling necessitates continuous flow systems to maintain consistent temperature and mixing, reducing batch-to-batch variability.
Cost-Efficiency Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% | 1–2 mol% |
| Solvent Recovery | 60–70% | >90% |
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
Bromo vs. Boronate Esters : The bromo substituent in the target compound enables Suzuki-Miyaura coupling for aryl/heteroaryl introductions, whereas the boronate ester analog (Table 1, Row 5) is a direct coupling partner for such reactions .
Hydroxy vs. Bromo : The hydroxy analog (Table 1, Row 3) exhibits higher aqueous solubility (logP ~1.2 vs. ~3.5 for the bromo compound) due to its polar hydroxyl group, making it preferable for formulations requiring improved bioavailability .
Aminomethyl Derivative: The aminomethyl-substituted compound (Table 1, Row 4) serves as a versatile intermediate for covalent conjugation with carboxylic acids or carbonyl-containing drugs .
Comparison with Analogous Syntheses :
- Benzotriazole Derivative () : A similar bicyclic system was functionalized with benzotriazole using HATU-mediated coupling, achieving an 83% yield . In contrast, the bromo-benzimidazole coupling in the target compound requires careful control of stoichiometry to avoid polyhalogenation .
- Boronate Ester Analog () : Synthesized via Miyaura borylation of the bromo precursor, highlighting the bromo group’s utility in post-synthetic modifications .
Key Findings:
- Lipophilicity : The bromo and boronate ester derivatives exhibit higher logP values (>3.5), favoring blood-brain barrier penetration but limiting aqueous solubility .
- Stability : The boronate ester analog hydrolyzes rapidly in physiological conditions, whereas the bromo compound remains stable, making it preferable for in vivo studies .
Stereochemical Considerations
Biological Activity
The compound tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1256387-74-2) is a synthetic organic compound with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H22BrN3O2
- Molecular Weight : 392.29 g/mol
- Appearance : Off-white to gray solid
- Purity : ≥ 98% (by GC) .
The compound features a bicyclic structure that includes a benzimidazole moiety, which is known for its biological activity in various therapeutic areas.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The benzimidazole ring is often associated with the inhibition of specific enzymes, particularly those involved in cancer and infectious diseases.
- Receptor Modulation : This compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could extend to this compound due to structural similarities.
Antimicrobial Activity
Research on related benzimidazole derivatives has demonstrated significant antimicrobial activity against various pathogens . This suggests that this compound may possess similar properties.
Case Studies
Several case studies have explored the biological activity of compounds with similar structures:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
